1,3,4,6,8-Pentachlorodibenzofuran
Overview
Description
1,3,4,6,8-Pentachlorodibenzofuran is a member of the polychlorinated dibenzofurans (PCDFs) family, which are organic compounds with one or several hydrogen atoms in the dibenzofuran structure replaced by chlorine atoms . These compounds are known for their persistence in the environment and potential toxic effects .
Preparation Methods
1,3,4,6,8-Pentachlorodibenzofuran can be synthesized through various methods, including high-resolution gas chromatography and high-resolution mass spectrometry (HRGC/HRMS) . The preparation involves the detection and quantitative measurement of polychlorinated dibenzofurans in environmental matrices at part-per-trillion (ppt) to part-per-quadrillion (ppq) concentrations . Industrial production methods often involve the pyrolysis or incineration of chlorine-containing products at temperatures below 1200°C .
Chemical Reactions Analysis
1,3,4,6,8-Pentachlorodibenzofuran undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common due to the stability of the compound.
Substitution: Chlorine atoms in the compound can be substituted with other atoms or groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,4,6,8-Pentachlorodibenzofuran has several scientific research applications, including:
Environmental Analysis: It is used as a standard in environmental analysis to detect and measure the presence of polychlorinated dibenzofurans in various matrices.
Toxicological Studies: The compound is studied for its toxicological effects, particularly its binding affinity to the aryl hydrocarbon receptor (AhR) and its ability to induce gene expression.
Industrial Applications: It is used in the study of industrial by-products and pollutants, particularly in the context of environmental contamination and remediation.
Mechanism of Action
1,3,4,6,8-Pentachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR) . This binding activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism, including CYP1A1 and CYP1A2 . The activation of these genes results in the production of enzymes that metabolize and detoxify harmful compounds .
Comparison with Similar Compounds
1,3,4,6,8-Pentachlorodibenzofuran is similar to other polychlorinated dibenzofurans, such as:
2,3,7,8-Tetrachlorodibenzofuran (TCDF): Known for its high toxicity and similar mechanism of action.
1,2,3,7,8-Pentachlorodibenzofuran (PeCDF): Shares similar toxicological properties and environmental persistence.
1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF): Another compound with similar chemical structure and toxic effects.
The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical properties and interactions with biological systems .
Properties
IUPAC Name |
1,3,4,6,8-pentachlorodibenzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-4-1-5-9-6(14)3-7(15)10(17)12(9)18-11(5)8(16)2-4/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKIAYPRHYHYCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232568 | |
Record name | 1,3,4,6,8-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20232568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-55-6 | |
Record name | 1,3,4,6,8-Pentachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4,6,8-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20232568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4,6,8-PENTACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME6P0421KM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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